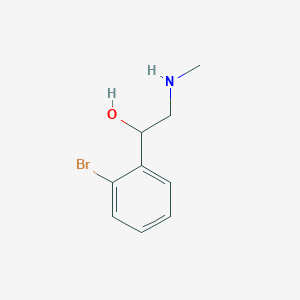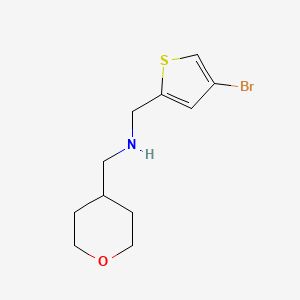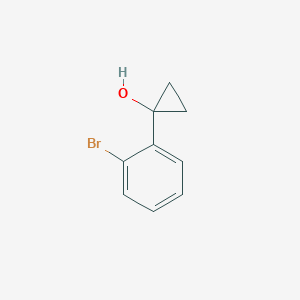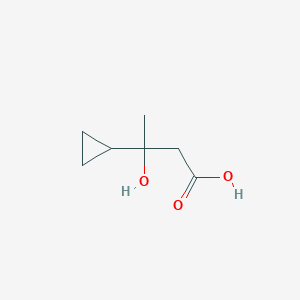
1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol
Vue d'ensemble
Description
1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol, commonly referred to as BMMA, is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. BMMA is a colorless liquid with a molecular formula of C9H11BrNO. It is a derivative of phenethylamine and is used in a variety of laboratory experiments and applications.
Applications De Recherche Scientifique
Metabolism and Identification of Metabolites
The study of the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats highlights the identification of various metabolites, showcasing a pathway involving deamination leading to aldehyde metabolites, which are then reduced or oxidized to corresponding alcohol and carboxylic acid metabolites. This research provides insights into metabolic pathways operative in rats for substances structurally related to 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol (Kanamori et al., 2002).
Organic Synthesis and Catalysis
Research into the iron-catalyzed ortho-alkylation of carboxamides with 8-aminoquinoline-based aryl carboxamides in the presence of phenylmagnesium bromide indicates a method for direct ortho-alkylation, demonstrating high yields and regioselectivity, which is relevant for creating compounds with structural similarities to 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol (Fruchey et al., 2014).
Advanced Polymer Synthesis
The development of polymers with controlled molecular architecture through a novel convergent growth approach to dendritic macromolecules is significant for materials science. Starting from benzylic bromide and progressing inward allows for precise control over the molecule's periphery, relevant for designing novel materials with potential applications in various fields, including pharmaceuticals and nanotechnology (Hawker & Fréchet, 1990).
Radical-Scavenging Activity from Marine Algae
A study on the marine red alga Symphyocladia latiuscula identified highly brominated mono- and bis-phenols with significant radical-scavenging activity. This research demonstrates the potential of naturally derived compounds, structurally related to 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol, in pharmaceutical applications for their antioxidative properties (Duan, Li, & Wang, 2007).
Asymmetric Catalysis
Research into asymmetric catalytic hydrogenation with catalyst-substrate adducts, such as the (((R,R)-1,2-bis(phenyl-o-anisoylphosphino)ethane)(methyl (Z)-β-propyl-α-acetamidoacrylate))rhodium tetrafluoroborate, underscores the importance of structural specificity in achieving desired outcomes in synthetic chemistry, relevant to the synthesis of enantiomerically pure compounds (McCulloch et al., 1990).
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2-(methylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-9(12)7-4-2-3-5-8(7)10/h2-5,9,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBJLKHXJXCZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)



![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)



![3-Benzo[1,3]dioxol-5-YL-piperazin-2-one](/img/structure/B1528626.png)

![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)

